

A Comprehensive Technical Guide to Undecanedinitrile: Molecular Characteristics and Research Applications

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Compound of Interest

Compound Name: Undecanedinitrile

Cat. No.: B1584896

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This guide provides an in-depth analysis of the fundamental molecular properties of **undecanedinitrile**, a dinitrile compound with significant potential in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical characteristics of **undecanedinitrile**, emphasizing the practical implications of its molecular weight and formula in experimental design and analysis.

Core Molecular Identification of Undecanedinitrile

Undecanedinitrile is an organic compound characterized by an eleven-carbon chain backbone terminating in two nitrile ($\text{-C}\equiv\text{N}$) functional groups. The presence of these two nitrile groups is explicitly indicated by the "dinitrile" suffix in its name.

The molecular formula for **undecanedinitrile** is $\text{C}_{11}\text{H}_{18}\text{N}_2$.^[1] This formula is critical for determining the compound's exact mass and elemental composition, which are foundational for analytical techniques such as mass spectrometry and elemental analysis.

The molecular weight of **undecanedinitrile** is 178.274 g/mol.^[1] This value is essential for a wide range of laboratory applications, including the preparation of solutions of known molarity, stoichiometric calculations for chemical reactions, and interpretation of analytical data.

Distinguishing from Undecanenitrile

It is crucial to distinguish **undecanedinitrile** ($C_{11}H_{18}N_2$) from the related mononitrile compound, undecanenitrile ($C_{11}H_{21}N$).^{[2][3][4]} The latter contains only one nitrile group and, consequently, has a lower molecular weight of approximately 167.29 g/mol.^{[2][3][4]} This distinction is vital for accurate procurement, experimental setup, and data interpretation.

Physicochemical Data Summary

For ease of reference, the core identifiers for **undecanedinitrile** are summarized in the table below. These values are fundamental for substance registration, safety data sheet (SDS) consultation, and accurate chemical inventory management.

Property	Value	Source
Chemical Name	Undecanedinitrile	-
Molecular Formula	$C_{11}H_{18}N_2$	^[1]
Molecular Weight	178.274 g/mol	^[1]
CAS Number	71172-36-6	^[1]

Structural Representation

The linear structure of **undecanedinitrile**, with nitrile groups at both ends of the eleven-carbon chain, is a key determinant of its chemical reactivity and physical properties. The diagram below illustrates this structure.

Caption: Chemical structure of **Undecanedinitrile** ($C_{11}H_{18}N_2$).

Experimental and Methodological Implications

The molecular weight and formula of **undecanedinitrile** are not merely abstract identifiers; they are pivotal parameters that inform and validate experimental protocols. As a Senior Application Scientist, I emphasize the following causal links between these properties and research outcomes.

Stoichiometric Control in Synthesis and Derivatization

Expertise & Experience: The dinitrile nature of this molecule offers two reactive sites for chemical modification. In synthetic chemistry, particularly in polymer science or the development of complex molecules, precise control over reaction stoichiometry is paramount. The molecular weight of 178.274 g/mol is the foundational unit for calculating molar equivalents. For instance, in a reaction designed to derivatize both nitrile groups, a minimum of two molar equivalents of the reacting agent per mole of **undecanedinitrile** is required. Inaccurate molecular weight values would lead to incorrect reagent ratios, resulting in incomplete reactions, undesirable byproducts, and reduced yields.

Trustworthiness through Self-Validation: A well-designed experiment incorporates self-validating checkpoints. After a synthesis reaction involving **undecanedinitrile**, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. The expected mass of the product will be a direct function of the starting molecular weight of **undecanedinitrile** (178.274 Da) plus the mass of the added functional groups. A match between the observed mass and the calculated theoretical mass validates both the reaction's success and the integrity of the starting material.

Workflow for Analytical Method Development

Expertise & Experience: When developing analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for quantifying **undecanedinitrile**, the molecular formula and weight are indispensable.

Protocol: Preparation of a Standard Curve for HPLC Quantification

- **Primary Standard Preparation:** Accurately weigh approximately 17.83 mg of pure **undecanedinitrile** using an analytical balance. The choice of this mass is intentional; it simplifies molar calculations.
- **Solubilization:** Dissolve the weighed compound in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask to create a 1.0 mM stock solution.
 - **Causality:** The molecular weight (178.274 g/mol) dictates that 178.274 mg in 1 L yields a 1.0 mM solution. Scaling down to 17.83 mg in 100 mL maintains this concentration and conserves material.

- Serial Dilutions: Perform a series of dilutions from the stock solution to prepare calibration standards at concentrations ranging from, for example, 0.01 mM to 0.5 mM.
- HPLC Analysis: Inject equal volumes of each standard into the HPLC system and record the peak area at the corresponding retention time.
- Calibration Curve Construction: Plot the peak area versus the known concentration of each standard. This curve serves as a reliable tool for quantifying **undecanedinitrile** in unknown samples.

The entire protocol is built upon the known molecular weight, ensuring the trustworthiness and reproducibility of the quantitative results.

Caption: Workflow for preparing an HPLC calibration curve.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Undecanedinitrile: Molecular Characteristics and Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584896#undecanedinitrile-molecular-weight-and-formula]

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